

Methyl 6-amino-3,5-dibromopicolinate: A Versatile Scaffold for Medicinal Chemistry

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Compound of Interest

Compound Name: *Methyl 6-amino-3,5-dibromopicolinate*

Cat. No.: *B052669*

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-amino-3,5-dibromopicolinate is a halogenated pyridine derivative that serves as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including two bromine atoms at positions 3 and 5, an amino group at position 6, and a methyl ester at position 2, provide multiple reactive sites for chemical modification. This allows for the systematic exploration of chemical space and the development of novel molecular entities with diverse biological activities. The pyridine core is a common motif in many FDA-approved drugs, and its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.^[1] The presence of two halogen atoms offers the potential for selective, stepwise functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures.^{[2][3]} This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of **Methyl 6-amino-3,5-dibromopicolinate** as a key intermediate in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 6-amino-3,5-dibromopicolinate** is presented in the table below.

Property	Value
CAS Number	443956-21-6
Molecular Formula	C ₇ H ₆ Br ₂ N ₂ O ₂
Molecular Weight	309.94 g/mol
Appearance	Solid
Synonyms	Methyl 6-amino-3,5-dibromopyridine-2-carboxylate
InChI Key	RLNKFHZYSZFLTL-UHFFFAOYSA-N

Synthesis of Methyl 6-amino-3,5-dibromopicolinate

While a specific, detailed synthesis protocol for **Methyl 6-amino-3,5-dibromopicolinate** is not readily available in the public domain, a plausible synthetic route can be devised based on established chemical transformations of similar pyridine derivatives. A common strategy involves the bromination of a suitable 6-aminopicolinic acid precursor.

Proposed Synthetic Pathway

The proposed synthesis starts from 6-aminopicolinic acid, proceeds through a bromination step, and concludes with esterification.



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Caption: Proposed synthetic pathway for **Methyl 6-amino-3,5-dibromopicolinate**.

Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol for the synthesis of **Methyl 6-amino-3,5-dibromopicolinate**.

Step 1: Bromination of 6-Aminopicolinic Acid

- To a stirred solution of 6-aminopicolinic acid (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.
- Slowly add N-Bromosuccinimide (NBS) (2.2 eq) in portions, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
- The resulting precipitate, 6-amino-3,5-dibromopicolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification of 6-Amino-3,5-dibromopicolinic Acid

- Suspend the dried 6-amino-3,5-dibromopicolinic acid (1.0 eq) in methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography on silica gel to obtain **Methyl 6-amino-3,5-dibromopicolinate**.

Utility as a Building Block in Medicinal Chemistry

Methyl 6-amino-3,5-dibromopicolinate is a valuable building block due to the differential reactivity of its functional groups. The two bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, at the 3 and 5 positions of the pyridine ring. The amino group at the 6-position and the methyl ester at the 2-position can also be further modified, providing additional points for diversification.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.^[4] The bromine atoms on the picolinate scaffold can be selectively replaced with aryl or heteroaryl groups using boronic acids or esters in the presence of a palladium catalyst and a base. The reactivity of the two bromine atoms may differ, potentially allowing for selective mono- or di-arylation under controlled reaction conditions.

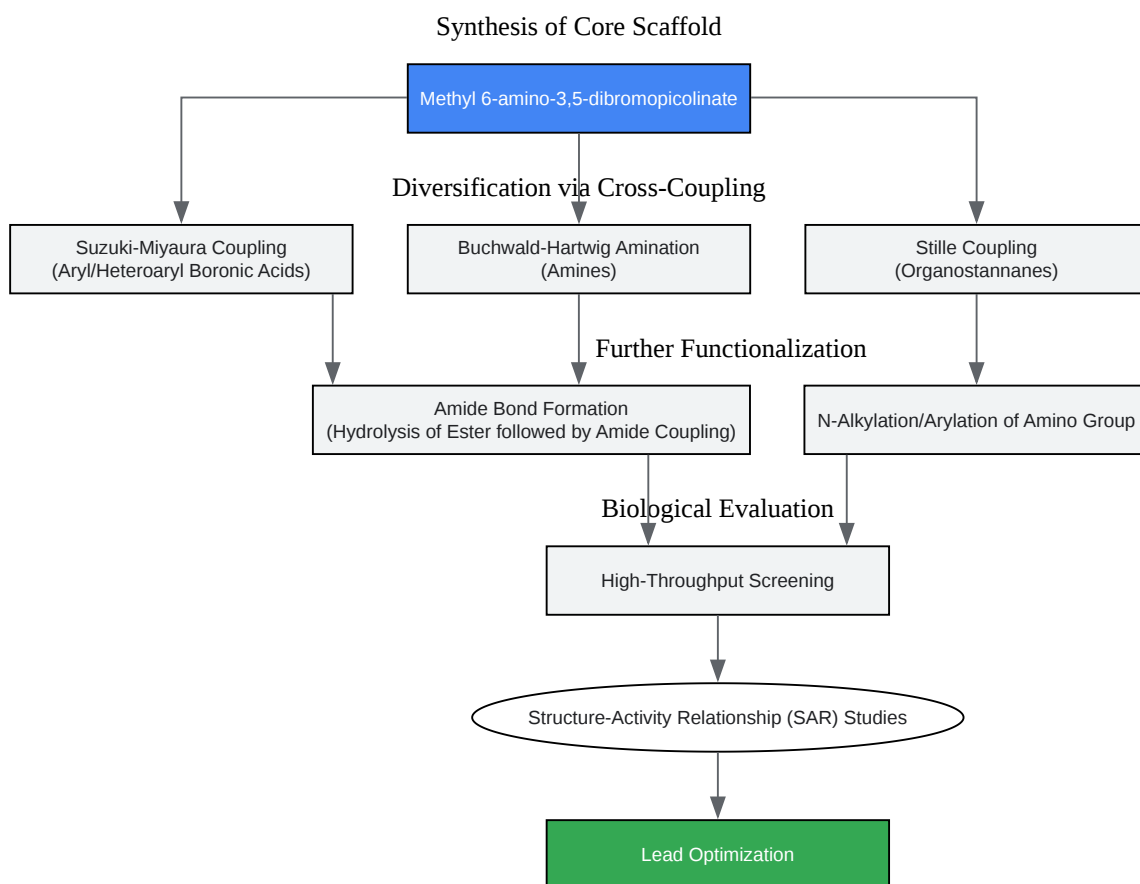
Generalized Experimental Protocol for Suzuki-Miyaura Coupling

- In a reaction vessel, combine **Methyl 6-amino-3,5-dibromopicolinate** (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).
- Add a suitable solvent system, such as a mixture of dioxane and water.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water.

- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of a library of bioactive molecules starting from **Methyl 6-amino-3,5-dibromopicolinate**.



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Caption: General workflow for drug discovery using the target building block.

Potential Medicinal Chemistry Applications

While specific biological activity data for derivatives of **Methyl 6-amino-3,5-dibromopicolinate** is limited, the broader class of substituted 6-aminopicolinate has shown promise in various

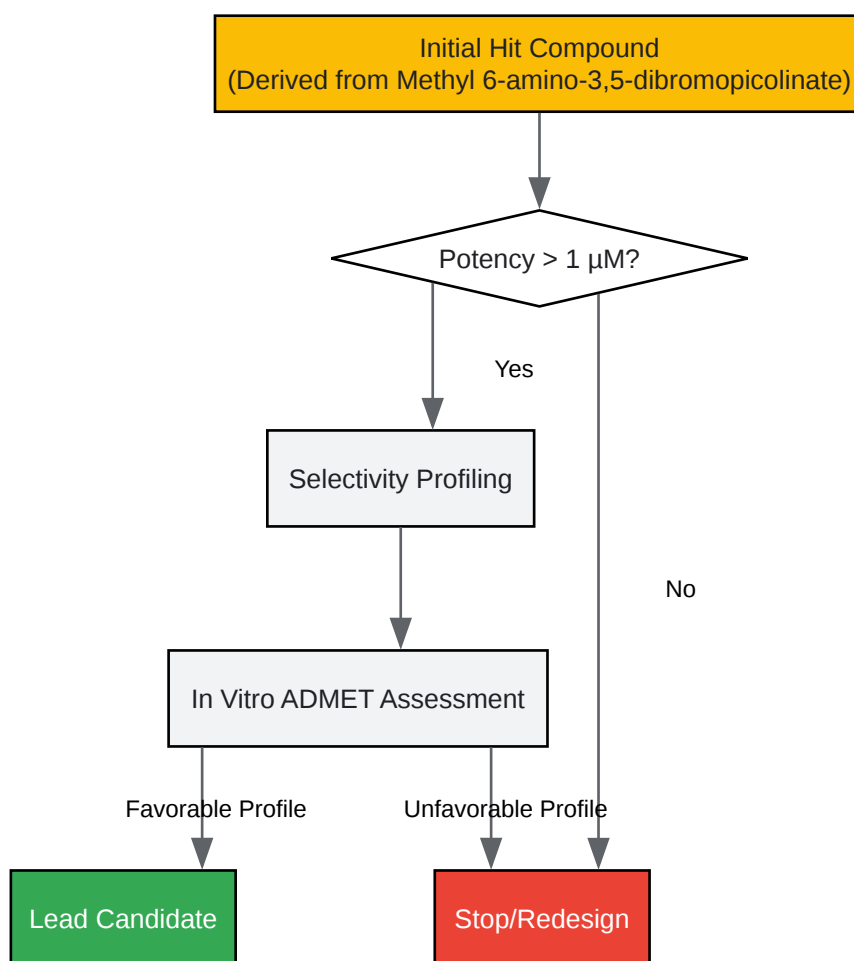
therapeutic areas. The following table summarizes the biological activities of some structurally related compounds.

Compound Class	Target/Activity	Reported IC ₅₀ /Activity	Reference
6-Substituted Imidazo[1,2-a]pyridines	Anticancer (Colon Cancer Cell Lines HT-29 and Caco-2)	Excellent activity, induction of apoptosis	[5]
6-Dialkylaminopyrimidine Carboxamides	Antitubercular (Mycobacterium tuberculosis)	Active against clinical Mtb strains	[6]
Chloropicolinate Amides and Ureas	Antitubercular (Mycobacterium tuberculosis)	Good MIC values with low cytotoxicity	[7]
8-Hydroxyquinoline Derivatives	Antibacterial (Gram-positive and Gram-negative strains)	Potent activity with low MIC values	[8]

This data suggests that derivatives of **Methyl 6-amino-3,5-dibromopicolinate** could be explored for the development of novel anticancer, antitubercular, and antibacterial agents.

Logical Relationship in Drug Discovery

The following diagram illustrates a hypothetical decision-making process in a drug discovery project utilizing this building block.



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Caption: Hypothetical decision tree in a drug discovery cascade.

Conclusion

Methyl 6-amino-3,5-dibromopicolinate represents a highly valuable and versatile building block for medicinal chemistry research. Its multiple points of functionalization allow for the creation of diverse chemical libraries for biological screening. The potential for selective, stepwise modification of the two bromine atoms through well-established cross-coupling methodologies provides a powerful strategy for the synthesis of complex and novel drug candidates. While further research is needed to fully elucidate the biological potential of its derivatives, the existing data on related compound classes suggests promising avenues for the discovery of new therapeutics in areas such as oncology and infectious diseases. This guide provides a foundational understanding for researchers looking to incorporate this promising scaffold into their drug discovery programs.

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